molecular formula C9H11BrN2O B13921849 2-(5-bromopyridin-3-yl)-N,N-dimethylacetamide

2-(5-bromopyridin-3-yl)-N,N-dimethylacetamide

Cat. No.: B13921849
M. Wt: 243.10 g/mol
InChI Key: DXXMRXZWOFSJQZ-UHFFFAOYSA-N
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Description

5-Bromo-N,N-dimethyl-3-pyridineacetamide is an organic compound with the molecular formula C7H9BrN2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethyl-3-pyridineacetamide typically involves the bromination of N,N-dimethyl-3-pyridineacetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-N,N-dimethyl-3-pyridineacetamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N-dimethyl-3-pyridineacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.

    Coupling Reactions: Catalysts such as palladium acetate (Pd(OAc)2) and ligands like triphenylphosphine (PPh3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N,N-dimethyl-3-pyridineacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethyl-3-pyridineacetamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N,N-diethylpyridine-3-sulfonamide
  • 5-Bromo-N-methylpyridine-3-sulfonamide
  • 4-(5-Bromopyridin-3-ylsulfonyl)morpholine

Uniqueness

5-Bromo-N,N-dimethyl-3-pyridineacetamide is unique due to its specific substitution pattern and the presence of both bromine and dimethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C9H11BrN2O/c1-12(2)9(13)4-7-3-8(10)6-11-5-7/h3,5-6H,4H2,1-2H3

InChI Key

DXXMRXZWOFSJQZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC(=CN=C1)Br

Origin of Product

United States

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